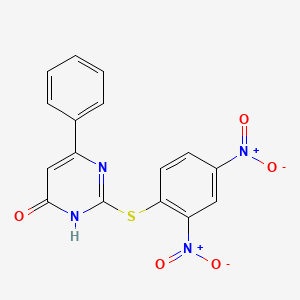
2-(2,4-dinitrophenyl)sulfanyl-6-phenyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone is a complex organic compound characterized by the presence of a pyrimidinone core substituted with a phenyl group and a sulfanyl group attached to a 2,4-dinitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidinone core, followed by the introduction of the phenyl group and the 2,4-dinitrophenylsulfanyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro groups on the 2,4-dinitrophenyl moiety.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines from nitro groups.
科学的研究の応用
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
- 2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole
- N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine
Uniqueness
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone is unique due to its specific structural features, such as the combination of a pyrimidinone core with a 2,4-dinitrophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
分子式 |
C16H10N4O5S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)sulfanyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H10N4O5S/c21-15-9-12(10-4-2-1-3-5-10)17-16(18-15)26-14-7-6-11(19(22)23)8-13(14)20(24)25/h1-9H,(H,17,18,21) |
InChIキー |
PGYJQVJGJDEHEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
溶解性 |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate](/img/structure/B15284430.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyrazine-2-carbohydrazide](/img/structure/B15284434.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
![2-[[(Z)-[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15284445.png)
![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15284452.png)
![4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B15284457.png)
![N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15284466.png)
![1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B15284474.png)
![3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15284478.png)
![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)
![ethyl 2-anilino-5-({5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284503.png)
![Ethyl 5-(4-methoxy-3-methylbenzylidene)-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284507.png)
![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)
